Lipophilicity Differential: XLogP3 Comparison vs. Des-Chloro Phenyl Analog (CAS 343374-53-8)
The target compound bears a 2-chloro substituent on the 5-phenyl ring, whereas the closest commercially available analog (CAS 343374-53-8) carries an unsubstituted phenyl at the same position. This single substitution difference produces a computed XLogP3 increase of 0.7 log units (4.7 vs. 4.0), indicating substantially higher lipophilicity for the target . The 0.7 log unit gap is equivalent to an approximately 5-fold difference in octanol-water partition coefficient, a magnitude recognized in medicinal chemistry as sufficient to alter membrane permeability, plasma protein binding, and CYP450 susceptibility .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7 (PubChem CID 1481085) |
| Comparator Or Baseline | XLogP3 = 4.0 for (5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate (PubChem CID 1481090, CAS 343374-53-8) |
| Quantified Difference | ΔXLogP3 = +0.7 log units (~5-fold partition coefficient increase) |
| Conditions | Computed by XLogP3 algorithm (PubChem release); values from authoritative database entries |
Why This Matters
A 0.7 log unit lipophilicity difference is large enough to materially affect permeability ranking, non-specific binding in cellular assays, and in vivo distribution—meaning the des-chloro analog cannot serve as a physicochemical surrogate without re-validation.
- [1] PubChem Compound Summary for CID 1481085, [5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 1481090, (5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate. National Center for Biotechnology Information, 2025. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. General principle: ΔlogP ≥ 0.5 is considered a meaningful shift in permeability and ADME properties. View Source
